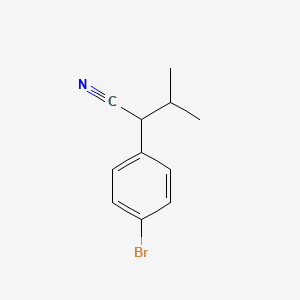

2-(4-Bromophenyl)-3-methylbutanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a compound involves a detailed step-by-step process of how the compound is made from its constituent elements or from other compounds. .Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .Applications De Recherche Scientifique

Environmental Detection and Pollution

Detection of Hydrazine in Biological and Water Samples

A study describes the development of a ratiometric fluorescent probe for detecting hydrazine (N2H4), utilizing a 4-bromobutyryl moiety as the recognition site. This probe, designed for environmental water systems and fluorescence imaging in biological samples, showcases the application of bromophenyl derivatives in environmental monitoring and pollution control (Meiqing Zhu et al., 2019).

Synthetic Chemistry Applications

Improved Synthesis of Aminobutanenitrile

Research on the synthesis of 4-aminobutanenitrile, a key intermediate for neurological disorder therapeutics, highlights the use of bromophenyl derivatives in the synthesis of medically relevant compounds. The study focuses on an improved synthesis method, showcasing the role of these compounds in facilitating chemical reactions (Patrick K. Capon et al., 2020).

Synthesis of Quadruply Annulated Borepins

Another study demonstrates the synthesis of borepins through a two-step sequence involving a nucleophilic substitution reaction. This work highlights the utility of bromophenyl derivatives in complex organic synthesis and the creation of novel chemical structures (Kai Schickedanz et al., 2017).

Biological Activity Screening

Screening for Cytotoxicity, Antiinflammatory, and Antibacterial Activity

A study on N-(α-bromoacyl)-α-amino esters containing the valyl moiety investigated these compounds for cytotoxicity, antiinflammatory, and antibacterial activity. This research exemplifies the exploration of bromophenyl derivatives for potential therapeutic applications, despite finding low levels of activity in tested concentrations (D. Yancheva et al., 2015).

Mécanisme D'action

Target of Action

Bromophenyl compounds are known to interact with various biological targets, depending on their specific structure .

Mode of Action

Bromophenyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the bromophenyl compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .

Biochemical Pathways

Bromophenyl compounds have been studied for their potential effects on various biological pathways, including those involved in antimicrobial and anticancer activity .

Pharmacokinetics

The bromophenyl moiety is known to be relatively stable, which may influence the compound’s bioavailability .

Result of Action

Bromophenyl compounds have been studied for their potential antimicrobial and anticancer activities .

Action Environment

The action, efficacy, and stability of 2-(4-Bromophenyl)-3-methylbutanenitrile can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which bromophenyl compounds are often used, depends on the reaction conditions, including temperature, solvent, and the presence of a suitable catalyst .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Bromophenyl compounds have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals interactions .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-3-methylbutanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKBRQVNADDWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)

![Ethyl 2-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2982715.png)

methanone](/img/structure/B2982718.png)

![N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2982723.png)

![1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2982724.png)

![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)

![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2982731.png)